

# Spectroscopic Analysis of 4-(tetrahydropyran-4-yloxy)aniline: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of **4-(tetrahydropyran-4-yloxy)aniline** using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on established principles and experimental data from analogous structures. This comparative approach offers a valuable reference for the characterization and quality control of **4-(tetrahydropyran-4-yloxy)aniline** in research and development settings.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The predicted chemical shifts for **4-(tetrahydropyran-4-yloxy)aniline** are derived from the analysis of its structural components: a 4-substituted aniline ring and a tetrahydropyran moiety. The electron-donating nature of the amino group and the ether linkage significantly influences the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-(tetrahydropyran-4-yloxy)aniline**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2, H-6 (Aromatic)	6.75 - 6.85	Doublet	8.0 - 9.0
H-3, H-5 (Aromatic)	6.60 - 6.70	Doublet	8.0 - 9.0
NH <sub>2</sub>	3.50 - 4.50	Broad Singlet	-
H-4' (THP)	4.20 - 4.40	Multiplet	-
H-2', H-6' (THP, axial)	3.50 - 3.65	Multiplet	-
H-2', H-6' (THP, equatorial)	3.85 - 4.00	Multiplet	-
H-3', H-5' (THP, axial)	1.60 - 1.75	Multiplet	-
H-3', H-5' (THP, equatorial)	1.95 - 2.10	Multiplet	-

Table 2: Predicted <sup>13</sup>C NMR Data for **4-(tetrahydropyran-4-yloxy)aniline**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (Aromatic)	148.0 - 150.0
C-4 (Aromatic)	140.0 - 142.0
C-2, C-6 (Aromatic)	118.0 - 120.0
C-3, C-5 (Aromatic)	115.0 - 117.0
C-4' (THP)	70.0 - 72.0
C-2', C-6' (THP)	63.0 - 65.0
C-3', C-5' (THP)	32.0 - 34.0

## Comparative Analysis with Alternative Aniline Derivatives

To provide context for the predicted data, the following tables compare the expected NMR chemical shifts of **4-(tetrahydropyran-4-yloxy)aniline** with experimentally determined values for structurally related aniline derivatives. This comparison highlights the influence of the 4-substituent on the electronic environment of the aniline ring.

Table 3: Comparative <sup>1</sup>H NMR Data of 4-Substituted Anilines (Aromatic Protons)

Compound	H-2, H-6 (ppm)	H-3, H-5 (ppm)
Aniline	7.08	6.67
4-Methoxyaniline	6.73	6.65
4-Phenoxyaniline	6.95	6.85
4-(tetrahydropyran-4-yloxy)aniline (Predicted)	6.75 - 6.85	6.60 - 6.70

Table 4: Comparative <sup>13</sup>C NMR Data of 4-Substituted Anilines (Aromatic Carbons)

Compound	C-1 (ppm)	C-4 (ppm)	C-2, C-6 (ppm)	C-3, C-5 (ppm)
Aniline	146.7	118.6	129.2	115.1
4-Methoxyaniline	152.9	140.8	114.8	114.3
4-Phenoxyaniline	150.2	148.9	122.5	116.3
4-(tetrahydropyran-4-yloxy)aniline (Predicted)	148.0 - 150.0	140.0 - 142.0	118.0 - 120.0	115.0 - 117.0

The data indicates that the tetrahydropyran-4-yloxy group is expected to have an electron-donating effect comparable to other alkoxy substituents, leading to an upfield shift of the aromatic proton and carbon signals relative to unsubstituted aniline.

## Experimental Protocols

A standard protocol for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for compounds such as **4-(tetrahydropyran-4-yloxy)aniline** is provided below.

#### Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
  - Spectral Width: 10-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16.
- Processing: Fourier transform, phase correction, and baseline correction.

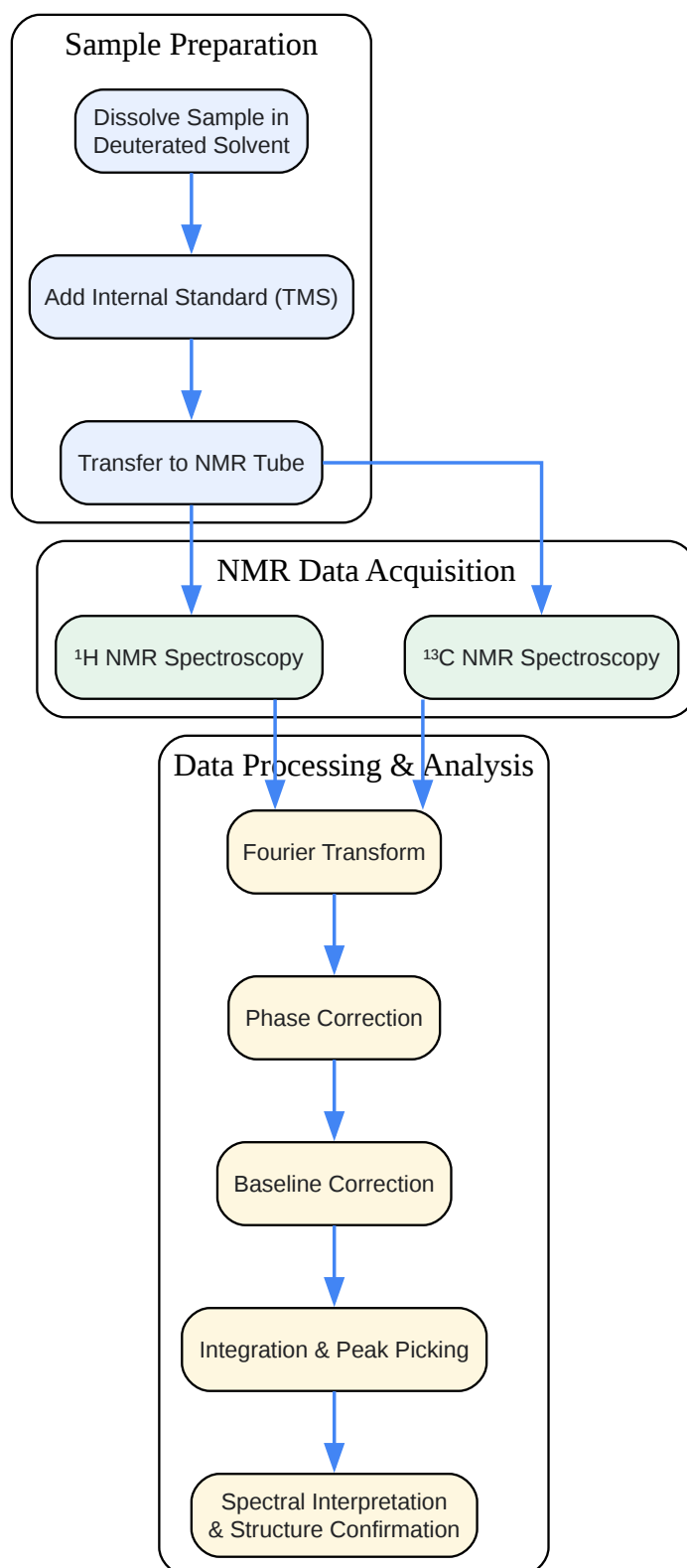
#### $^{13}\text{C}$ NMR Spectroscopy:

- Spectrometer: 100 MHz or higher (corresponding to the  $^1\text{H}$  frequency).
- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Parameters:
  - Spectral Width: 200-220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 (or more, depending on sample concentration).
- Processing: Fourier transform, phase correction, and baseline correction.

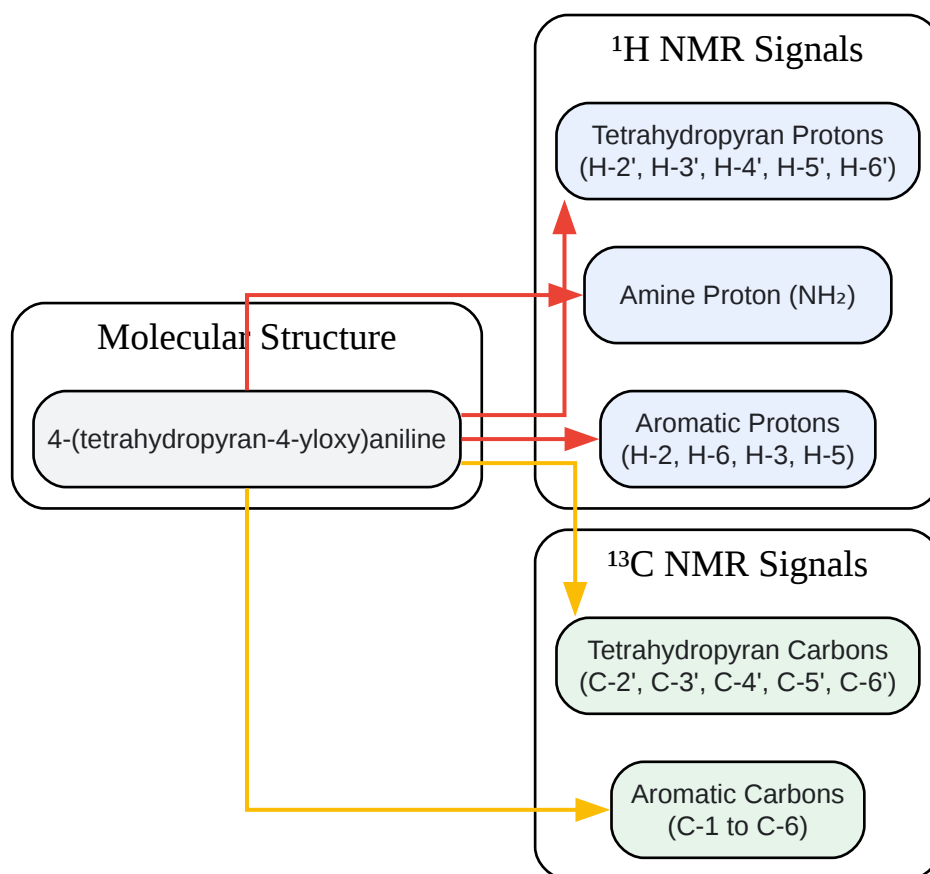
## Visualizations

The following diagrams illustrate the experimental workflow and the structural analysis of **4-(tetrahydropyran-4-yloxy)aniline**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-(tetrahydropyran-4-yloxy)aniline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345294#analysis-of-4-tetrahydropyran-4-yloxy-aniline-via-1h-and-13c-nmr-spectroscopy\]](https://www.benchchem.com/product/b1345294#analysis-of-4-tetrahydropyran-4-yloxy-aniline-via-1h-and-13c-nmr-spectroscopy)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)